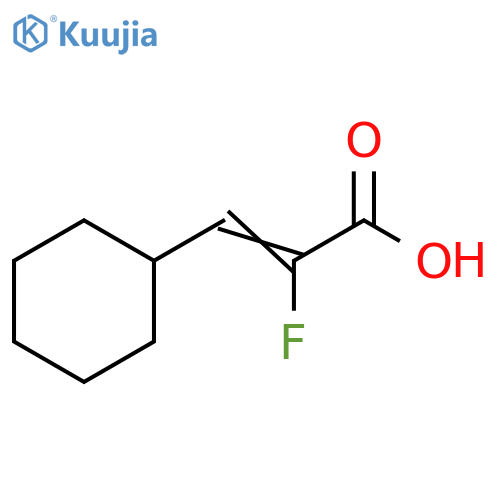

Cas no 1563025-29-5 (3-cyclohexyl-2-fluoroprop-2-enoic acid)

1563025-29-5 structure

商品名:3-cyclohexyl-2-fluoroprop-2-enoic acid

3-cyclohexyl-2-fluoroprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Cyclohexyl-2-fluoroprop-2-enoic acid

- 3-cyclohexyl-2-fluoroprop-2-enoic acid

-

- インチ: 1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)

- InChIKey: MPVNDOMTKIFMLW-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(F)=CC1CCCCC1

3-cyclohexyl-2-fluoroprop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-191392-0.05g |

3-cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 0.05g |

$200.0 | 2023-09-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308879-1g |

3-Cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 98% | 1g |

¥7698 | 2023-04-15 | |

| Enamine | EN300-191392-10.0g |

3-cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 10g |

$3683.0 | 2023-05-31 | |

| Enamine | EN300-191392-0.25g |

3-cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 0.25g |

$425.0 | 2023-09-17 | |

| Enamine | EN300-191392-5.0g |

3-cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 5g |

$2485.0 | 2023-05-31 | |

| A2B Chem LLC | AX42932-50mg |

3-Cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 50mg |

$246.00 | 2024-04-20 | |

| A2B Chem LLC | AX42932-500mg |

3-Cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 500mg |

$739.00 | 2024-04-20 | |

| A2B Chem LLC | AX42932-1g |

3-Cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 1g |

$938.00 | 2024-04-20 | |

| A2B Chem LLC | AX42932-2.5g |

3-Cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 2.5g |

$1804.00 | 2024-04-20 | |

| 1PlusChem | 1P01E8FO-50mg |

3-cyclohexyl-2-fluoroprop-2-enoic acid |

1563025-29-5 | 95% | 50mg |

$300.00 | 2024-06-20 |

3-cyclohexyl-2-fluoroprop-2-enoic acid 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1563025-29-5 (3-cyclohexyl-2-fluoroprop-2-enoic acid) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量